molecular formula C20H19FN2O4 B3477872 Ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate

Ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate

Cat. No.: B3477872
M. Wt: 370.4 g/mol
InChI Key: NIDZPGCLIVTXBL-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluoro group at the 6-position, an ethyl ester at the 3-carboxylate position, and a 2,5-dimethoxyanilino group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluoro group, the ethyl ester, and finally the 2,5-dimethoxyanilino group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.

Scientific Research Applications

Ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluoro group enhances the compound’s binding affinity to enzymes and receptors, while the 2,5-dimethoxyanilino group modulates its electronic properties, influencing its reactivity and biological activity.

Comparison with Similar Compounds

    2,5-Dimethoxy-4-ethylamphetamine: A psychedelic compound with a similar 2,5-dimethoxyanilino group.

    Quinoline N-oxides: Compounds with an oxidized quinoline core.

    Tetrahydroquinoline derivatives: Reduced forms of quinoline.

Uniqueness: Ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyanilino)-6-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-4-27-20(24)15-11-22-16-7-5-12(21)9-14(16)19(15)23-17-10-13(25-2)6-8-18(17)26-3/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDZPGCLIVTXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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